molecular formula C5H13O3P B8064646 Dimethyl propan-2-yl phosphite CAS No. 52956-34-0

Dimethyl propan-2-yl phosphite

Cat. No.: B8064646
CAS No.: 52956-34-0
M. Wt: 152.13 g/mol
InChI Key: TZUGELZQOLSLAD-UHFFFAOYSA-N
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Description

Dimethyl propan-2-yl phosphite is an organophosphorus compound with the chemical formula (CH₃O)₂P(O)CH(CH₃)₂. It is a colorless liquid that is used as a reagent in organic synthesis, particularly in the preparation of other organophosphorus compounds. The compound is known for its high reactivity due to the presence of the P-H bond, making it a valuable intermediate in various chemical reactions .

Chemical Reactions Analysis

Dimethyl propan-2-yl phosphite undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenated compounds like chloromethane. The major products formed from these reactions include phosphonic acids, phosphines, and substituted phosphite esters .

Mechanism of Action

The mechanism of action of dimethyl propan-2-yl phosphite involves its high reactivity due to the presence of the P-H bond. This bond can participate in various chemical reactions, such as nucleophilic attack on electrophilic centers, leading to the formation of new phosphorus-containing compounds. The molecular targets and pathways involved include the formation of phosphonate esters and phosphonic acids, which are important intermediates in various biochemical and industrial processes .

Comparison with Similar Compounds

Dimethyl propan-2-yl phosphite can be compared with other similar compounds, such as dimethyl phosphite and diethyl phosphite. While all these compounds contain the P-H bond and exhibit high reactivity, this compound is unique due to the presence of the isopropyl group, which can influence its reactivity and the types of reactions it undergoes . Similar compounds include:

    Dimethyl phosphite: (CH₃O)₂P(O)H

    Diethyl phosphite: (C₂H₅O)₂P(O)H

    Dimethyl methylphosphonate: (CH₃O)₂P(O)CH₃

These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

dimethyl propan-2-yl phosphite
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13O3P/c1-5(2)8-9(6-3)7-4/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUGELZQOLSLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567170
Record name Dimethyl propan-2-yl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52956-34-0
Record name Dimethyl propan-2-yl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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